1,6,7,8-Indolizinetetrol, octahydro-, (1S-(1alpha,6beta,7beta,8alpha,8aalpha))-
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Overview
Description
1,6,7,8-Indolizinetetrol, octahydro-, (1S-(1alpha,6beta,7beta,8alpha,8aalpha))- is a chemical compound with a complex structure
Preparation Methods
The synthesis of 1,6,7,8-Indolizinetetrol, octahydro-, (1S-(1alpha,6beta,7beta,8alpha,8aalpha))- involves multiple steps. The synthetic routes typically include the use of specific reagents and catalysts to achieve the desired stereochemistry. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,6,7,8-Indolizinetetrol, octahydro-, (1S-(1alpha,6beta,7beta,8alpha,8aalpha))- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects. In industry, it can be used in the development of new materials and products.
Mechanism of Action
The mechanism of action of 1,6,7,8-Indolizinetetrol, octahydro-, (1S-(1alpha,6beta,7beta,8alpha,8aalpha))- involves interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
1,6,7,8-Indolizinetetrol, octahydro-, (1S-(1alpha,6beta,7beta,8alpha,8aalpha))- can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other indolizine derivatives with different stereochemistry or functional groups. The specific properties and applications of this compound make it distinct from its analogs.
Properties
CAS No. |
117894-10-7 |
---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(1S,6S,7S,8S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol |
InChI |
InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5-,6-,7-,8-/m0/s1 |
InChI Key |
JDVVGAQPNNXQDW-WXUMCUSRSA-N |
Isomeric SMILES |
C1CN2C[C@@H]([C@@H]([C@H]([C@@H]2[C@H]1O)O)O)O |
Canonical SMILES |
C1CN2CC(C(C(C2C1O)O)O)O |
Origin of Product |
United States |
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